3,6-Dichloropyridazin-4-ol basic properties
3,6-Dichloropyridazin-4-ol basic properties
An In-depth Technical Guide to 3,6-Dichloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3,6-Dichloropyridazin-4-ol (CAS No: 2779-81-9). It is intended to serve as a critical resource for researchers, chemists, and professionals involved in drug discovery and development. This document details the compound's core characteristics, presents quantitative data in a structured format, and outlines key experimental protocols for its synthesis and characterization. A logical workflow for its characterization is also visualized to aid in experimental planning.
Core Chemical and Physical Properties
3,6-Dichloropyridazin-4-ol is a heterocyclic compound featuring a pyridazine ring substituted with two chlorine atoms and a hydroxyl group.[1][2] Its molecular formula is C₄H₂Cl₂N₂O.[1][3] This unique arrangement of functional groups imparts significant reactivity, making it a valuable intermediate and building block in organic synthesis, particularly for the development of novel heterocyclic compounds.[3][4] It is typically supplied as a white or light yellow crystalline powder.[3]
Data Presentation
The key quantitative properties of 3,6-Dichloropyridazin-4-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source |
| Identifier | |||
| CAS Number | 2779-81-9 | - | [1] |
| Molecular Formula | C₄H₂Cl₂N₂O | - | [1] |
| Molecular Weight | 164.98 | g/mol | [1] |
| Physical Properties | |||
| Melting Point | 199 - 200 | °C | [1] |
| Boiling Point | 225.6 | °C (at 760 mmHg) | [1] |
| Density | 1.679 | g/cm³ | [1] |
| Appearance | White to light yellow solid | - | [3][5] |
| Chemical Properties | |||
| pKa (Predicted) | 4.10 ± 0.28 | - | [1] |
| Storage & Handling | |||
| Storage Temperature | 2 - 8 | °C | [1] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) | - | [1] |
Applications in Research and Drug Development
The structural features of 3,6-Dichloropyridazin-4-ol make it a compound of significant interest in medicinal chemistry and agrochemical research.
-
Pharmaceutical Development : Pyridazine derivatives are a well-established class of compounds known for a broad spectrum of biological activities.[2] 3,6-Dichloropyridazin-4-ol serves as a key precursor for synthesizing potential Active Pharmaceutical Ingredients (APIs), enabling the exploration of new drug candidates for various therapeutic targets.[2][3]
-
Organic Synthesis : As a versatile intermediate, its reactive sites allow for a wide range of chemical modifications. Researchers utilize this compound to construct more complex heterocyclic molecules, which are essential for creating novel compounds with specific functionalities.[3][4]
-
Agrochemicals : The inherent biological activity of the pyridazine structure is leveraged in the development of new pesticides, herbicides, and fungicides for advanced crop protection.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the consistent synthesis and characterization of chemical compounds. The following sections outline protocols relevant to 3,6-Dichloropyridazin-4-ol.
Synthesis of Pyridazine Core Structure (General Method)
Objective: To synthesize a dichlorinated pyridazine ring from a diol precursor.
Materials:
-
Pyridazine-3,6-diol (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, charge a round bottom flask with pyridazine-3,6-diol.[6]
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask at room temperature.[6]
-
Heat the reaction mixture, for example, to 80°C, and maintain for several hours or overnight until the reaction is complete (monitored by TLC or GC).[6]
-
After completion, cool the mixture and remove the excess POCl₃ under high vacuum.[6]
-
Dilute the resulting thick mass with ethyl acetate.[6]
-
Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is neutral or slightly basic (~pH 8).[6]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate.[6]
-
Combine the organic layers and wash with water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[6]
-
The product can be further purified by recrystallization or column chromatography.
Determination of pKa by Potentiometric Titration
This protocol describes a standard method for experimentally determining the acid dissociation constant (pKa) of a compound.
Objective: To determine the pKa value of 3,6-Dichloropyridazin-4-ol in an aqueous solution.
Materials:
-
3,6-Dichloropyridazin-4-ol
-
Deionized water or appropriate buffer
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: Dissolve a precise quantity of 3,6-Dichloropyridazin-4-ol in a suitable solvent (e.g., water, co-solvent if necessary) to a known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[7]
-
Initial pH Adjustment: Place the solution in a reaction vessel on a magnetic stirrer. Make the solution acidic by adding 0.1 M HCl to a starting pH of approximately 1.8-2.0.[7]
-
Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH solution from a burette.[7]
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize (e.g., drift less than 0.01 pH units per minute) and record the pH and the volume of NaOH added.[7]
-
Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the curve. The pKa can be calculated using the Henderson-Hasselbalch equation.[8]
Mandatory Visualizations
The following diagram illustrates a logical workflow for the characterization of a novel chemical compound like 3,6-Dichloropyridazin-4-ol, from initial synthesis to final property analysis.
Caption: Workflow for Synthesis and Characterization.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3,6-Dichloropyridazin-4-ol | 2779-81-9 [sigmaaldrich.com]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. applications.emro.who.int [applications.emro.who.int]
